![molecular formula C16H23FN2O3 B2502274 tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate CAS No. 1417794-38-7](/img/structure/B2502274.png)
tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate
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Overview
Description
The compound tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These studies contribute to the broader understanding of tert-butyl carbamate chemistry and its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through various organic reactions. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . Another study describes the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization . Additionally, tert-butyl carbamate derivatives have been synthesized via condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate derivatives are diverse and can be characterized using various spectroscopic and crystallographic techniques. For example, the molecular structure of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates was analyzed, revealing layered structures created from hydrogen bonds . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using X-ray diffraction, showing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo various chemical reactions that modify their structure and properties. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate was synthesized and then coupled with L-isoleucinamide, demonstrating the versatility of these compounds in chemical synthesis . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles followed by hydrolysis also exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystal and molecular structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, revealing intramolecular hydrogen bonding and its impact on the compound's stability . Thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provided insights into its thermal stability . The biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity, indicating potential biological applications .
properties
IUPAC Name |
tert-butyl N-[2-[ethyl-[(3-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-5-19(11-12-7-6-8-13(17)9-12)14(20)10-18-15(21)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIWCMSMQUTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate |
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